Heptafluorobutyranilide

Descripción

Propiedades

IUPAC Name |

2,2,3,3,4,4,4-heptafluoro-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F7NO/c11-8(12,9(13,14)10(15,16)17)7(19)18-6-4-2-1-3-5-6/h1-5H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGARRAOIQHNDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187299 | |

| Record name | Heptafluorobutyranilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336-61-8 | |

| Record name | AI 3-18011 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000336618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: FXFFXFFXFFVMR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptafluorobutyranilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEPTAFLUOROBUTYRANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH26UK9AJK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Heptafluorobutyranilide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the physical, chemical, and analytical characteristics of heptafluorobutyranilide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its application in the laboratory.

Introduction: The Significance of Fluorinated Moieties in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2][3][4] The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[3][5][6] Heptafluorobutyranilide, a member of the fluorinated amide family, serves as a valuable synthon and a derivatizing agent, particularly in analytical chemistry. This guide aims to provide a comprehensive overview of its properties and applications, empowering researchers to leverage its full potential.

Physicochemical Properties of Heptafluorobutyranilide

A thorough understanding of a compound's physical properties is fundamental to its application. While extensive experimental data for heptafluorobutyranilide is not always readily available in single sources, this section consolidates known information and provides context based on related compounds.

Core Molecular Attributes

Heptafluorobutyranilide is a solid at room temperature with the following key identifiers:

| Property | Value | Source |

| Chemical Name | 2,2,3,3,4,4,4-heptafluoro-N-phenylbutanamide | PubChemLite[7] |

| CAS Number | 336-61-8 | NextSDS[8] |

| Molecular Formula | C₁₀H₆F₇NO | NextSDS[8] |

| Molecular Weight | 289.15 g/mol | (Calculated) |

| Monoisotopic Mass | 289.03375 Da | PubChemLite[7] |

Solubility Profile

The solubility of heptafluorobutyranilide is dictated by its fluorinated alkyl chain and the aromatic anilide group. Generally, it is expected to exhibit good solubility in a range of common organic solvents. While specific quantitative data is limited, a qualitative assessment suggests solubility in solvents like acetonitrile, dimethylformamide (DMF), and dichloromethane. Its solubility in non-polar solvents like hexane is likely to be lower, and it is expected to be insoluble in water.[9][10]

Experimental Protocol for Solubility Determination

A reliable method for determining the precise solubility of heptafluorobutyranilide in a specific solvent involves the preparation of a saturated solution followed by quantitative analysis.

Synthesis of Heptafluorobutyranilide

Heptafluorobutyranilide can be synthesized through the acylation of aniline with a heptafluorobutyrylating agent. A common and effective method involves the use of heptafluorobutyric anhydride (HFBA) or heptafluorobutyryl chloride.

Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of the nitrogen atom in aniline attacks the electrophilic carbonyl carbon of the acylating agent.

Experimental Protocol for Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve aniline in a suitable aprotic solvent such as dichloromethane or diethyl ether.

-

Addition of Acylating Agent: Slowly add an equimolar amount of heptafluorobutyric anhydride or heptafluorobutyryl chloride to the aniline solution. The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the heptafluorobutyric acid byproduct.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with a dilute acid (e.g., 1 M HCl) to remove excess aniline and base, followed by a wash with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure heptafluorobutyranilide.

Chemical Reactivity and Applications

The chemical behavior of heptafluorobutyranilide is dominated by the electron-withdrawing nature of the heptafluorobutyl group, which influences the reactivity of the amide functionality.

Derivatizing Agent in Chromatography

A primary application of heptafluorobutyranilide and its precursor, heptafluorobutyric anhydride, is in the derivatization of analytes for gas chromatography (GC), particularly with electron capture detection (ECD) or mass spectrometry (MS).[11][12][13] The introduction of the highly electronegative heptafluorobutyl group enhances the volatility and thermal stability of polar analytes containing -OH, -NH₂, and -SH functional groups, and significantly increases their sensitivity for ECD.

Workflow for Derivatization and GC-MS Analysis

This technique is widely employed in the analysis of amino acids, amphetamines, and other pharmaceuticals in biological matrices.[11][14][15]

Role in Peptide Synthesis

In peptide synthesis, acylation reactions are fundamental for peptide bond formation. While not as common as standard coupling reagents, derivatives of heptafluorobutyric acid can be used in certain applications.[6][][17][18][19] The electron-withdrawing nature of the heptafluorobutyl group can activate the carbonyl group for nucleophilic attack.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of heptafluorobutyranilide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic protons of the phenyl group will appear in the downfield region (typically δ 7.0-8.0 ppm), and the amide proton will likely appear as a broad singlet further downfield.[20][21][22][23]

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon, and the carbons of the heptafluorobutyl chain. The carbonyl carbon will be in the typical amide region (around 160-170 ppm). The carbons attached to fluorine will exhibit splitting due to C-F coupling.[24][25][26][27]

-

¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[28][29][30] The ¹⁹F NMR spectrum of heptafluorobutyranilide will show distinct signals for the CF₃, and the two different CF₂ groups, with characteristic splitting patterns due to F-F coupling.[31][32]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1680 cm⁻¹), and strong C-F stretching vibrations in the region of 1100-1300 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry will likely show a prominent molecular ion peak (M⁺) at m/z 289. The fragmentation pattern would be expected to include losses of the heptafluoropropyl radical (C₃F₇•) and other characteristic fragments of the anilide structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[33]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling heptafluorobutyranilide. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust or vapors.

-

Preventing contact with skin and eyes.

Conclusion

Heptafluorobutyranilide is a valuable compound with significant applications in analytical chemistry, particularly as a derivatizing agent for enhancing the chromatographic analysis of polar molecules. Its synthesis is straightforward, and its properties are largely dictated by the strong electron-withdrawing heptafluorobutyl group. This guide provides a foundational understanding of its physical and chemical characteristics to aid researchers in its effective and safe utilization.

References

-

PubChemLite. Heptafluorobutyranilide (C10H6F7NO). Available from: [Link]

-

NextSDS. Heptafluorobutyranilide — Chemical Substance Information. Available from: [Link]

-

PubChem. 2,2,3,3,4,4,4-Heptafluorobutylamine. Available from: [Link]

- Kovács, G., et al. (2009). GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil-L-Val column.

-

ResearchGate. ¹⁹F NMR spectra of heptafluorobutyric acid (4) measured in aqueous... Available from: [Link]

-

PubChemLite. Heptafluorobutyranilide (C10H6F7NO). Available from: [Link]

-

NextSDS. Heptafluorobutyranilide — Chemical Substance Information. Available from: [Link]

- Wang, L., et al. (2020). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry.

- Gerig, J. T. (2003). Fluorine NMR. eMagRes, 1-10.

- Rhodes, G. R., & Fenselau, C. (1982). Gas Chromatography-Mass Spectrometry of N- Heptafluorobutyryl Isobutyl Esters of Amino Acids in the Analysis of the Kinetics of [15N]H4+ Assimilation in Lemna minor L. Analytical Biochemistry, 124(2), 346-354.

-

PubChem. Heptafluorobutyric acid. Available from: [Link]

- Al-Asmari, A. I., & Al-Tamimi, A. M. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of analytical toxicology, 41(7), 618–625.

-

Reich, H. J. NMR Spectroscopy :: 19F NMR Chemical Shifts. Available from: [Link]

-

SpectraBase. Heptafluorobutyric acid - Optional[19F NMR] - Chemical Shifts. Available from: [Link]

- Li, Y., et al. (2019). Novel and efficient synthesis of insulating gas- heptafluoroisobutyronitrile from hexafluoropropylene. RSC advances, 9(46), 26937–26943.

-

Obrnuta faza. Derivatizing Reagents. Available from: [Link]

-

Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

Chemistry Steps. 1H NMR Chemical Shift Values Table. Available from: [Link]

- ChemRxiv. Fluorine in Medicinal Chemistry: In Perspective to COVID-19. (2022).

- Nowick, J. S. (2020).

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

- Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015).

- Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024).

- BOC Sciences.

- Honda, S., et al. (2000). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. Chemical & pharmaceutical bulletin, 48(11), 1721–1727.

- O'Hagan, D. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. Journal of organic chemistry, 85(13), 8286–8302.

- Wang, Y., et al. (2019). Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. International journal of environmental research and public health, 16(23), 4697.

- Filler, R., & Kirsch, P. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future medicinal chemistry, 1(5), 791–804.

- University of Michigan. 13C-NMR.

- Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society reviews, 37(2), 320–330.

- ResearchGate. Inductively coupled plasma mass spectrometry as a sensitive non-radioactive alternative for quantitative analysis in drug metabolism studies based on fluorine detection. (2026).

- Pauli, G. F., et al. (2011). Complete 1H NMR spectral analysis of ten chemical markers of Ginkgo biloba. Magnetic resonance in chemistry : MRC, 49(12), 828–836.

- ResearchGate. 600 MHz 1 H-NMR Spectrum of 10 ppm (A) Using 64 Scans and 1 ppm Using... (2010).

-

ResearchGate. (a) FTIR, (b) 1 H, and (c) 13 C NMR spectra of model compound (4) (NMR: DMSO-d 6 ,25°C)[34].

- ResearchGate. The role of fluorine in medicinal chemistry.

- University of Ottawa NMR Facility Blog.

- Horváth, I. T., & Rábai, J. (1994). New fluorous/organic biphasic systems achieved by solvent tuning. Science (New York, N.Y.), 266(5182), 72–75.

- ResearchGate.

- ResearchGate. New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol.

- ResearchGate. Handbook of organic solvent properties.

- Li, L., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & biomolecular chemistry, 21(5), 941–957.

- Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020).

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

- ResearchGate. Identifying Per- and Polyfluorinated Chemical Species with a Combined Targeted and Non-Targeted-Screening High-Resolution Mass Spectrometry Workflow. (2019).

- Zlatopolskiy, B. D., et al. (2015). A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. Molecules (Basel, Switzerland), 20(8), 13859–13878.

- MDPI. Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia. (2023).

- Nishijima, K., et al. (2022). Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine by Combination of [18O]O2 Single-Use and [18F]CH3COOF Labeling Agents. Pharmaceuticals (Basel, Switzerland), 15(2), 209.

Sources

- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chem.uci.edu [chem.uci.edu]

- 7. PubChemLite - Heptafluorobutyranilide (C10H6F7NO) [pubchemlite.lcsb.uni.lu]

- 8. nextsds.com [nextsds.com]

- 9. New fluorous/organic biphasic systems achieved by solvent tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. obrnutafaza.hr [obrnutafaza.hr]

- 13. researchgate.net [researchgate.net]

- 14. GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil-L-Val column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gas Chromatography-Mass Spectrometry of N- Heptafluorobutyryl Isobutyl Esters of Amino Acids in the Analysis of the Kinetics of [15N]H4+ Assimilation in Lemna minor L - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Recent advances in the synthesis of fluorinated amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

- 20. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 21. compoundchem.com [compoundchem.com]

- 22. Complete 1H NMR spectral analysis of ten chemical markers of Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. organicchemistrydata.org [organicchemistrydata.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. researchgate.net [researchgate.net]

- 27. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 28. biophysics.org [biophysics.org]

- 29. organicchemistrydata.org [organicchemistrydata.org]

- 30. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 31. researchgate.net [researchgate.net]

- 32. spectrabase.com [spectrabase.com]

- 33. Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

The Strategic Application of Heptafluorobutyranilide as an Internal Standard in Chromatographic Analysis

Introduction: The Pursuit of Precision in Chromatography

In the landscape of analytical chemistry, particularly within pharmaceutical and environmental analysis, the demand for quantitative accuracy is absolute. Chromatographic techniques, such as Gas Chromatography (GC) and Liquid Chromatography (LC), are cornerstones of quantitative analysis. However, the accuracy and precision of these methods can be compromised by variations in sample preparation, injection volume, and instrument response. The use of an internal standard (IS) is a powerful strategy to mitigate these sources of error, ensuring the robustness and reliability of analytical data.[1][2] This application note provides a comprehensive guide to the utilization of heptafluorobutyranilide as a highly effective internal standard in specific chromatographic applications. We will delve into the rationale behind its selection, its physicochemical properties, and detailed protocols for its implementation, particularly in the analysis of pesticide residues by Gas Chromatography with Electron Capture Detection (GC-ECD).

Heptafluorobutyranilide: A Profile

Heptafluorobutyranilide (C₁₀H₆F₇NO) is a fluorinated aromatic compound. Its chemical and physical properties make it an excellent candidate for an internal standard in specific analytical scenarios.

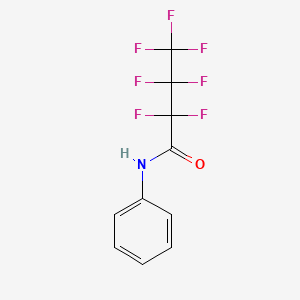

Chemical Structure

Caption: Chemical structure of heptafluorobutyranilide.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₆F₇NO | PubChem |

| Molecular Weight | 289.15 g/mol | PubChem |

| Melting Point | 97-99 °C | Commercial Supplier |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like methanol, acetonitrile, and iso-octane. | Inferred from applications |

| XlogP (Predicted) | 3.6 | PubChem |

The Rationale for Selecting Heptafluorobutyranilide as an Internal Standard

The selection of an appropriate internal standard is a critical step in method development. The ideal IS should mimic the analytical behavior of the target analyte as closely as possible without interfering with its quantification. Heptafluorobutyranilide exhibits several characteristics that make it a suitable choice for specific applications:

-

Chemical Inertness: The heptafluorobutyryl group and the phenyl ring provide a stable chemical structure that is unlikely to react with analytes or components of the sample matrix under typical chromatographic conditions.

-

Chromatographic Behavior: Its moderate polarity and volatility allow for good chromatographic peak shape and retention in gas chromatography.

-

Detector Response: The presence of seven fluorine atoms makes heptafluorobutyranilide highly responsive to an Electron Capture Detector (ECD), a common detector in pesticide residue analysis due to its high sensitivity to halogenated compounds. This high response allows for its use at low concentrations, minimizing potential matrix effects.

-

Commercial Availability: Heptafluorobutyranilide is commercially available in high purity, which is a prerequisite for its use as an internal standard.

Application Focus: Analysis of Pesticide Residues by GC-ECD

A notable application of heptafluorobutyranilide is in the determination of pesticide residues, such as the fungicide iprodione and the acaricide amitraz, in various matrices. In the case of amitraz, the parent compound and its metabolites are often hydrolyzed to a common moiety, 2,4-dimethylaniline, which is then derivatized to a more volatile and detectable compound for GC analysis. Heptafluorobutyranilide serves as an excellent internal standard in this workflow.

Workflow for Amitraz Residue Analysis

Caption: Workflow for Amitraz Residue Analysis using Heptafluorobutyranilide as an Internal Standard.

Protocols

Protocol 1: Preparation of Heptafluorobutyranilide Internal Standard Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of the internal standard.

Materials:

-

Heptafluorobutyranilide (≥98% purity)

-

Methanol (HPLC or GC grade)

-

Class A volumetric flasks (10 mL, 100 mL)

-

Analytical balance

Procedure:

-

Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of heptafluorobutyranilide into a 10 mL volumetric flask.

-

Record the exact weight.

-

Dissolve the solid in a small amount of methanol and then dilute to the mark with methanol.

-

Stopper the flask and invert several times to ensure complete dissolution and mixing.

-

This stock solution should be stored at 2-8°C and protected from light.

-

-

Working Solution (10 µg/mL):

-

Pipette 1.0 mL of the 1 mg/mL stock solution into a 100 mL volumetric flask.

-

Dilute to the mark with methanol.

-

Stopper and mix thoroughly.

-

This working solution is used to spike samples, calibration standards, and quality controls. It should be prepared fresh as needed or its stability verified.

-

Protocol 2: Sample Preparation and Derivatization for Amitraz Residue Analysis in Honey

Objective: To extract and derivatize amitraz residues from a honey matrix for GC-ECD analysis.

Materials:

-

Honey sample

-

Sodium hydroxide solution (e.g., 5 M)

-

Iso-octane (GC grade)

-

Heptafluorobutyric anhydride (HFBA)

-

Heptafluorobutyranilide working solution (10 µg/mL)

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

-

Water bath

Procedure:

-

Sample Preparation and Hydrolysis:

-

Weigh 5.0 g of a homogenized honey sample into a 50 mL centrifuge tube.

-

Add 5 mL of deionized water and vortex to dissolve the honey.

-

Add 2 mL of 5 M sodium hydroxide solution to initiate hydrolysis of amitraz and its metabolites to 2,4-dimethylaniline.

-

Vortex for 1 minute and then place in a water bath at 80°C for 30 minutes.

-

Allow the sample to cool to room temperature.

-

-

Extraction:

-

Add 10 mL of iso-octane to the cooled sample.

-

Vortex vigorously for 2 minutes to extract the 2,4-dimethylaniline into the organic phase.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

-

Internal Standard Spiking and Derivatization:

-

Carefully transfer 1.0 mL of the upper iso-octane layer to a clean GC vial.

-

Add 10 µL of the 10 µg/mL heptafluorobutyranilide working solution to the vial.

-

Add 100 µL of heptafluorobutyric anhydride (HFBA) to the vial to derivatize the 2,4-dimethylaniline.

-

Cap the vial and vortex for 30 seconds.

-

Allow the reaction to proceed at room temperature for 15 minutes.

-

The sample is now ready for GC-ECD analysis.

-

Protocol 3: GC-ECD Analysis

Objective: To chromatographically separate and detect the derivatized analyte and the internal standard.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with an Electron Capture Detector (ECD).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector: Splitless mode, 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Detector: ECD at 300°C.

-

Injection Volume: 1 µL.

Data Analysis:

-

Identify the peaks corresponding to the derivatized 2,4-dimethylaniline and heptafluorobutyranilide based on their retention times, established by injecting individual standards.

-

Integrate the peak areas of both the analyte and the internal standard.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards.

-

Determine the concentration of the analyte in the samples by using the peak area ratio and the regression equation from the calibration curve.

Validation and Quality Control: Ensuring Trustworthy Results

Every analytical method must be validated to ensure it is fit for its intended purpose. When using an internal standard, specific validation parameters should be assessed according to guidelines from bodies such as the International Council for Harmonisation (ICH).

Key Validation Parameters:

-

Specificity/Selectivity: Analyze blank matrix samples to ensure no endogenous components interfere with the analyte or the internal standard peaks.

-

Linearity: Establish a calibration curve over a defined concentration range and demonstrate a linear relationship between the analyte/IS peak area ratio and the analyte concentration.

-

Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision) at different concentration levels (e.g., low, medium, and high QCs).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

-

Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., GC oven temperature, flow rate) on the results.

Troubleshooting and Best Practices

-

Internal Standard Purity: Always use a high-purity internal standard. Impurities in the IS can potentially interfere with the analyte peak.

-

Timing of IS Addition: Add the internal standard as early as possible in the sample preparation workflow to compensate for losses during extraction and handling. However, in this specific application, the IS is added after extraction and before derivatization to account for variability in the derivatization step and GC injection.

-

IS Concentration: The concentration of the internal standard should be similar to the expected concentration of the analyte in the samples to ensure a reliable peak area ratio.

-

Chromatographic Resolution: Ensure baseline separation between the analyte peak, the internal standard peak, and any interfering peaks from the matrix.

Conclusion: A Valuable Tool for Robust Analysis

Heptafluorobutyranilide has demonstrated its value as a reliable internal standard in challenging chromatographic analyses, particularly in the field of pesticide residue determination by GC-ECD. Its chemical stability, high detector response, and appropriate chromatographic properties allow it to effectively compensate for variations in analytical procedures, leading to more accurate and precise quantitative results. By following the detailed protocols and best practices outlined in this application note, researchers, scientists, and drug development professionals can confidently implement heptafluorobutyranilide to enhance the quality and reliability of their chromatographic data.

References

- BASF. (2014). Iprodione Active Ingredient Renewal.

- ResearchGate. (n.d.).

- BenchChem. (2025). A Guide to Validating Analytical Methods with Internal Standards: Aligning with ICH Guidelines.

- Scion Instruments. (2023, August 10). Internal Standards - What Are They?

-

PubChem. (n.d.). Heptafluorobutyranilide. Retrieved from [Link]

- WuXi AppTec. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.

- ICH. (2022, May 24).

- ICH. (2023, December 14). Q2(R2)

- Fisher Scientific. (2025, December 24).

- Thermo Fisher Scientific. (n.d.). Alkyl fluorides.

- Cheméo. (n.d.). Chemical Properties of Heptafluorobutyric anhydride (CAS 336-59-4).

- Carl ROTH. (2024, March 2). Safety Data Sheet: Heptafluorobutyric acid anhydride (HFBA).

- FUJIFILM Wako. (2024, March 25). SAFETY DATA SHEET - Heptafluorobutyric Anhydride.

- Sigma-Aldrich. (n.d.). 2,2,3,3,4,4,4-Heptafluorobutylamine 96%.

- PubMed. (2010, July 1).

Sources

Application Note: Sample Preparation and Derivatization Techniques Using Heptafluorobutyranilide Derivatives for Trace Amine Analysis

Audience: Researchers, analytical scientists, and drug development professionals. Focus: Gas Chromatography-Electron Capture Detection (GC-ECD) and Negative Ion Chemical Ionization Mass Spectrometry (GC-NCI-MS).

Introduction and Mechanistic Insights

The analysis of primary aromatic amines (anilines) by gas chromatography (GC) presents a significant analytical challenge. Due to their high polarity, low volatility, and tendency to interact with the active sites of GC columns, underivatized amines often exhibit poor peak shapes, severe tailing, and inaccurate quantification[1].

To circumvent these issues, acylation is employed to convert these polar primary amines into less polar, highly volatile, and thermally stable derivatives[1]. Among the available acylation reagents, Heptafluorobutyric Anhydride (HFBA) is widely recognized as a premier choice for trace-level analysis. When HFBA reacts with an aniline, it forms a heptafluorobutyranilide derivative, releasing heptafluorobutyric acid as a byproduct[2].

The Causality Behind the Chemistry

As a Senior Application Scientist, it is crucial to understand why HFBA is selected over simpler reagents like acetic anhydride:

-

Chromatographic Resolution: The masking of the polar −NH2 group prevents hydrogen bonding with the silanol groups on the GC column, resulting in sharp, symmetrical peaks[1].

-

Electrophoric Enhancement: HFBA introduces seven highly electronegative fluorine atoms into the target molecule. This drastically increases the electron affinity of the analyte, transforming it into an exceptional electrophore. Consequently, the sensitivity of the assay is magnified by orders of magnitude when utilizing Electron Capture Detectors (ECD) or Negative Ion Chemical Ionization (NICI) MS[3].

Key Applications in Residue Analysis

Heptafluorobutyranilide derivatization is the gold standard for analyzing complex agricultural and veterinary residues that degrade into aniline moieties.

Amitraz Total Residue Analysis

Amitraz is a labile acaricide used in agriculture and veterinary medicine. Because it rapidly degrades into various metabolites containing a 2,4-dimethylaniline (2,4-DMA) moiety, regulatory agencies (like the EPA and EU) define the Maximum Residue Limit (MRL) as the sum of amitraz and all its 2,4-DMA-containing metabolites[4][5]. The standard analytical approach requires the total hydrolysis of the sample to 2,4-DMA, followed by HFBA derivatization to form heptafluorobutyryl-2,4-dimethylanilide [6].

Alachlor Residue Analysis

Similarly, the herbicide alachlor and its metabolites are hydrolyzed in strong acid to yield 2,6-diethylaniline. This intermediate is steam-distilled, extracted, and derivatized with HFBA to form heptafluorobutyryl-2,6-diethylanilide , allowing for detection limits below 20 ppb in crops[7].

Quantitative Data Summary

| Parent Compound | Target Intermediate | Derivatization Reagent | Derivative Formed | Detection Method | Typical LOD |

| Amitraz | 2,4-Dimethylaniline | HFBA | Heptafluorobutyryl-2,4-dimethylanilide | GC-ECD / GC-MS | 0.02 - 0.05 ppm |

| Alachlor | 2,6-Diethylaniline | HFBA | Heptafluorobutyryl-2,6-diethylanilide | GC-ECD | < 20 ppb |

| Aromatic Amines | Various Anilines | HFBA | Substituted Heptafluorobutyranilides | GC-NCI-MS | 0.1 - 3.9 pg/L |

Workflow Visualization

The following diagram illustrates the logical progression of sample preparation, ensuring that complex matrices are systematically broken down, isolated, and derivatized for high-sensitivity detection.

Workflow for the extraction, hydrolysis, and HFBA derivatization of complex matrices.

Detailed Experimental Protocol: Total Amitraz Residues in Honey/Milk

This self-validating protocol details the extraction, hydrolysis, and derivatization of amitraz to its heptafluorobutyranilide derivative. Every step is designed to maximize recovery while protecting the analytical instrumentation from corrosive byproducts[6][8].

Reagents and Materials

-

Hydrochloric Acid (2N HCl) and Sodium Hydroxide (4M NaOH)

-

Analytical grade Hexane or Toluene

-

Heptafluorobutyric Anhydride (HFBA), ≥99% purity (moisture sensitive)

-

Saturated Sodium Bicarbonate ( NaHCO3 ) solution

-

Reaction vials with PTFE-lined caps

-

Heating block or oven capable of maintaining 60 °C

Step-by-Step Methodology

Step 1: Acid/Base Hydrolysis

-

Weigh 5.0 g of the homogenized sample (e.g., honey or milk) into a 50 mL centrifuge tube.

-

Add 10 mL of 2N HCl. Cap tightly and incubate at 100 °C for 2 hours. Causality: Acidic hydrolysis breaks down conjugated metabolites and liberates the parent compounds from the matrix[5].

-

Allow the sample to cool to room temperature.

-

Carefully add 10 mL of 4M NaOH. Vortex thoroughly. Self-Validation Check: Verify the pH of the solution is strictly > 11. If the pH is lower, the 2,4-DMA will remain protonated (as an ammonium salt) and will not partition into the organic solvent[8].

Step 2: Liquid-Liquid Extraction

-

Add 5.0 mL of hexane to the basified hydrolysate.

-

Vortex vigorously for 2 minutes to extract the free 2,4-dimethylaniline into the organic phase.

-

Centrifuge at 3000 rpm for 5 minutes to achieve clean phase separation.

-

Transfer exactly 2.0 mL of the upper hexane layer into a clean, dry reaction vial with a PTFE-lined cap.

Step 3: HFBA Derivatization

-

In a fume hood, add 10 µL of pure HFBA to the 2.0 mL hexane extract[6].

-

Cap the vial tightly immediately to prevent moisture ingress, which readily hydrolyzes HFBA into inactive heptafluorobutyric acid.

-

Place the vial in a heating block at 60 °C for 90 minutes. Causality: While the reaction can occur at room temperature, heating ensures 100% quantitative conversion of sterically hindered anilines, preventing split peaks or under-reporting of residues[6][8].

Step 4: Neutralization and Cleanup (Critical)

-

Remove the vial from the heating block and allow it to cool to room temperature.

-

Add 2.0 mL of saturated NaHCO3 solution to the vial.

-

Vortex vigorously for 1 minute. Causality: The derivatization process generates heptafluorobutyric acid, and excess HFBA remains in the solution. Injecting these corrosive acids directly into a GC will rapidly degrade the stationary phase of the column and damage the MS source[2]. The bicarbonate wash neutralizes these acids, driving them into the aqueous phase[6].

-

Allow the phases to separate completely. The upper hexane layer now contains the purified heptafluorobutyryl-2,4-dimethylanilide.

Step 5: GC Analysis

-

Carefully transfer the upper organic layer to a GC autosampler vial.

-

Inject 1 µL into the GC-ECD or GC-MS system. Monitor the specific molecular ions (e.g., m/z 267/269 for standard anilines, or specific MRM transitions for 2,4-DMA derivatives)[9].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chromastore.com.br [chromastore.com.br]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. pragolab.cz [pragolab.cz]

- 7. academic.oup.com [academic.oup.com]

- 8. Factors affecting the extraction, hydrolysis and derivatization steps for the quantitation of total residues of amitraz in honey by gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

troubleshooting incomplete derivatization of heptafluorobutyranilide

Technical Support Center: Troubleshooting Heptafluorobutyranilide Derivatization Workflows

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals utilizing heptafluorobutyric anhydride (HFBA) to derivatize primary and secondary aromatic amines (anilines) into heptafluorobutyranilides. This acylation process is critical for enhancing analyte volatility, thermal stability, and detectability in Gas Chromatography-Mass Spectrometry (GC-MS) and Electron Capture Detection (ECD)[1][2]. However, incomplete derivatization can lead to poor sensitivity, peak tailing, and irreproducible quantitation.

Below is an in-depth, mechanistic troubleshooting guide to help you achieve 100% derivatization efficiency.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is my derivatization yield incomplete despite using a vast molar excess of HFBA? A1: The most common culprit is trace moisture in your sample extract or solvent. HFBA is an anhydride and is exceptionally moisture-sensitive. When water is present, it competitively reacts with HFBA, hydrolyzing it into heptafluorobutyric acid[3]. This not only consumes your reagent but also drastically lowers the pH of the reaction mixture. In an acidic environment, the target aniline becomes protonated to form an anilinium ion. Because the anilinium ion lacks the free lone pair of electrons necessary to act as a nucleophile, the acylation reaction is completely halted[4]. Self-Validating Check: Analyze a derivatization reagent blank. If you observe excessive heptafluorobutyric acid peaks without corresponding product, moisture contamination is highly likely[3]. Ensure extracts are completely dried under a gentle nitrogen stream before reagent addition.

Q2: The reaction starts strong but stalls before reaching 100% completion. What causes this plateau? A2: This is a classic symptom of unmanaged acidic byproducts. The stoichiometric reaction between an aniline and HFBA produces one equivalent of heptafluorobutyranilide and one equivalent of heptafluorobutyric acid. As the reaction progresses, the accumulating acid protonates the remaining unreacted amines. To drive the reaction to completion, you must introduce an auxiliary base or acid scavenger, such as pyridine or triethylamine[5]. Pyridine serves a dual purpose: it neutralizes the acidic byproduct to maintain the nucleophilicity of the amine, and it acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate[3][5].

Q3: I am analyzing sterically hindered anilines, such as 2,4-dimethylaniline (a metabolite of the pesticide amitraz). Why is the acylation so inefficient? A3: Ortho-substituted anilines suffer from severe steric hindrance, which physically blocks the bulky heptafluorobutyryl group from attacking the amine nitrogen[2]. Room temperature derivatization is insufficient to overcome this high activation energy barrier. You must optimize the thermodynamic kinetics by increasing the reaction temperature to 50–70 °C and extending the incubation time to 30–60 minutes[4].

Q4: What chromatographic anomalies indicate that my derivatization is incomplete? A4: Incomplete derivatization leaves polar, active amine groups (-NH2 or -NHR) in the sample matrix. These active sites interact strongly with the silanol groups on the GC column stationary phase, resulting in severe peak tailing, signal suppression, and occasionally the appearance of multiple peaks (if partial degradation occurs)[3][4].

Part 2: Quantitative Troubleshooting Matrix

| Diagnostic Symptom | Primary Cause | Mechanistic Explanation | Corrective Action |

| Low Product Yield / High Acid Peak | Moisture Contamination | Water hydrolyzes HFBA to heptafluorobutyric acid, consuming reagent and protonating the amine[3]. | Evaporate sample to absolute dryness under N₂; use anhydrous aprotic solvents (e.g., ethyl acetate, isooctane)[4]. |

| Reaction Stalls at 50-70% | Acid Byproduct Inhibition | Accumulating heptafluorobutyric acid lowers pH, deactivating the amine nucleophile[5]. | Add 5-10% (v/v) anhydrous pyridine to the reaction mixture to scavenge acid[5]. |

| Poor Yield for Ortho-Substituted Anilines | Steric Hindrance | Bulky ortho-alkyl groups (e.g., in 2,4-dimethylaniline) block the anhydride attack[2]. | Elevate reaction temperature to 70 °C and extend time to 45-60 minutes[4]. |

| Severe Peak Tailing | Unreacted Amine Groups | Polar amines interact with active silanol sites on the GC column inlet or stationary phase[3]. | Verify reagent purity/expiration; ensure complete derivatization; trim 20-30 cm from the GC column inlet[3]. |

Part 3: Standardized Experimental Protocol

Robust Heptafluorobutyranilide Derivatization of Aromatic Amines

This protocol is designed as a self-validating system to ensure complete acylation while mitigating moisture and acid-inhibition risks.

Materials Required:

-

Heptafluorobutyric Anhydride (HFBA), sealed ampoule, ≥99% purity.

-

Anhydrous Ethyl Acetate or Isooctane (aprotic solvent).

-

Anhydrous Pyridine (acid scavenger/catalyst).

-

Micro-reaction vials with PTFE-lined screw caps.

Step-by-Step Methodology:

-

Sample Preparation & Desiccation: Transfer the extracted amine sample (e.g., 2,4-dimethylaniline) into a micro-reaction vial. Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 35 °C. Critical Step: Residual water or protic solvents (alcohols) will quench the reaction[4].

-

Reconstitution: Redissolve the completely dried residue in 50 µL of anhydrous ethyl acetate or isooctane[2][4].

-

Catalyst Addition: Add 5 µL of anhydrous pyridine to the vial to act as an acid scavenger and nucleophilic catalyst[5].

-

Reagent Addition: In a fume hood, add 50 µL of fresh HFBA to the vial. Immediately cap the vial tightly with a PTFE-lined septum to prevent atmospheric moisture ingress[4].

-

Thermal Incubation: Vortex the mixture for 10 seconds, then place the vial in a heating block set to 70 °C for 30 to 45 minutes to overcome steric hindrance[4].

-

Quenching & Evaporation (Optional but Recommended): To prevent column degradation from excess HFBA and acidic byproducts, evaporate the reaction mixture to dryness under nitrogen, then reconstitute in 100 µL of fresh isooctane before GC-MS/ECD analysis[5].

Part 4: Diagnostic Workflow Visualization

The following logical relationship diagram maps the troubleshooting workflow for resolving incomplete derivatization.

Figure 1: Diagnostic troubleshooting tree for resolving incomplete HFBA derivatization workflows.

Part 5: References

-

Guide to Derivatization Reagents for GC - LabRulez GCMS

-

GC-MS Sample Preparation - Organomation

-

Optimization of derivatization for GC-MS analysis of 3-FEC - BenchChem

-

Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - MDPI

-

Development and validation of an analytical method for total amitraz in fruit and honey with quantification by gas chromatography-mass spectrometry - ResearchGate

Sources

- 1. gcms.labrulez.com [gcms.labrulez.com]

- 2. researchgate.net [researchgate.net]

- 3. organomation.com [organomation.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol [mdpi.com]

Technical Support Center: Troubleshooting Background Noise in Heptafluorobutyranilide GC-MS Analysis

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals utilizing Heptafluorobutyric Anhydride (HFBA) derivatization for Gas Chromatography-Mass Spectrometry (GC-MS).

While HFBA is an exceptional acylation reagent that enhances the volatility and electron-capture sensitivity of amines, alcohols, and phenols[1], it is notorious for generating high background noise if the sample preparation workflow is not meticulously controlled. This guide provides a mechanistic understanding of noise generation, a self-validating experimental protocol, and a comprehensive troubleshooting matrix to ensure pristine chromatographic baselines.

Mechanistic Origins of Background Noise (The "Why")

To eliminate background noise, we must first understand its chemical origins. Heptafluorobutyranilide derivatives are formed by reacting target analytes with HFBA. However, this reaction is highly sensitive to environmental and procedural variables:

-

Column Bleed via Siloxane Cleavage: The primary byproduct of HFBA derivatization is heptafluorobutyric acid (HFB acid). HFB acid is a strong, corrosive acid. If injected directly into the GC, it aggressively attacks the siloxane backbone of standard non-polar or mid-polar capillary columns (e.g., DB-5MS). This degradation manifests as a continuously rising baseline and massive background peaks (commonly at m/z 73, 207, 281, and 355)[2].

-

Moisture Contamination: HFBA is an anhydride. Any residual water in the sample extract or solvents will immediately hydrolyze the reagent into HFB acid before it can react with your analytes. This not only causes column degradation but also leaves analytes under-derivatized, reducing signal-to-noise (S/N) ratios.

-

Ion Source Fouling: In trace-level GC-EC-MS (Electron Capture MS) or Negative Chemical Ionization (NCI), excess fluorinated reagents can saturate the ion source, leading to a high continuous background signal and rapid loss of detector sensitivity over a sequence[3].

Workflow Visualization

The following diagram illustrates the critical intervention points in the HFBA derivatization workflow where background noise is systematically eliminated.

HFBA derivatization workflow highlighting critical reagent quenching steps to minimize GC-MS noise.

Self-Validating Experimental Protocol

To prevent the introduction of corrosive byproducts into the GC-MS, you must transition from a "direct-inject" mindset to a "quench-and-extract" methodology. This protocol is self-validating: the successful phase separation in Step 4 physically guarantees that acid byproducts have been excluded from the final injection solvent.

Step 1: Rigorous Dehydration Evaporate your initial sample extract to absolute dryness under a gentle stream of high-purity nitrogen ( N2 ) at 40°C. Causality: Removing all trace water prevents the premature hydrolysis of HFBA, ensuring the reagent is fully available for analyte acylation.

Step 2: Acylation Reaction Reconstitute the dried residue in 50 µL of anhydrous ethyl acetate. Add 50 µL of HFBA. If you are derivatizing sterically hindered amines, add 10 µL of anhydrous pyridine to act as an acid scavenger and catalyst.

Step 3: Incubation Seal the reaction vial with a PTFE-lined cap and incubate at 70°C for 30 minutes[4]. Allow the vial to cool to room temperature before opening to prevent the loss of volatile derivatives.

Step 4: Reagent Quenching (The Critical Step) Do not inject this mixture. Add 200 µL of a pH 6.0 phosphate buffer (or LC-MS grade water) to the vial[5]. Vortex vigorously for 30 seconds. Causality: The water instantly hydrolyzes all unreacted HFBA into HFB acid, which is highly water-soluble and partitions entirely into the aqueous phase, protecting your GC column[2].

Step 5: Liquid-Liquid Extraction & Reconstitution Add 100 µL of a non-polar solvent (e.g., hexane or isooctane). Vortex and centrifuge at 3000 rpm for 3 minutes to separate the layers. The heptafluorobutyranilide derivatives will partition into the upper organic layer. Transfer the upper organic layer to a clean GC autosampler vial containing a low-volume insert[6].

Step 6: GC-MS Analysis Inject 1 µL of the organic layer in splitless mode.

Quantitative Troubleshooting Matrix

Use the following table to diagnose and resolve specific background noise signatures based on their chromatographic behavior and impact on the Signal-to-Noise (S/N) ratio.

| Diagnostic Signature | Mechanistic Cause | S/N Impact | Corrective Action |

| Continuously rising baseline (m/z 73, 207, 281) | HFB acid attacking the siloxane stationary phase. | -60% to -80% | Implement the aqueous quenching step (Protocol Step 4) prior to injection. |

| Massive unresolved hump at solvent front | Injection of unreacted HFBA saturating the MS ion source. | -50% to -70% | Evaporate derivatization mixture to dryness under N2 and reconstitute, or use LLE. |

| Low analyte signal, high background | Moisture in the sample caused HFBA hydrolysis prior to derivatization. | -40% to -60% | Ensure complete sample desiccation; use strictly anhydrous solvents and reagents. |

| Progressive noise increase over 20+ injections | Accumulation of fluorinated byproducts in the GC inlet liner. | -30% to -40% | Replace the glass inlet liner and trim the first 10-20 cm of the guard column. |

Frequently Asked Questions (FAQs)

Q: Can I use a polar wax (PEG) column for analyzing heptafluorobutyranilide derivatives? A: No. Polyethylene glycol (PEG/Wax) columns are highly susceptible to acid degradation. Even trace amounts of residual HFB acid will rapidly destroy a wax column. Always use a non-polar or mid-polar siloxane-based column (e.g., 5% phenyl/95% dimethylpolysiloxane) and ensure all acid is removed prior to injection[2].

Q: I am trying to save time. Can I just evaporate the excess HFBA under nitrogen instead of doing the aqueous quench? A: Yes, evaporation is a widely accepted alternative to aqueous quenching[6]. You can evaporate the reaction mixture to complete dryness under a gentle stream of nitrogen and then reconstitute the residue in ethyl acetate or hexane. However, you must ensure the evaporation is complete, as residual HFBA will still cause baseline issues. The aqueous quench method is generally more robust for heavily matrixed samples.

Q: Why do I see multiple peaks for a single analyte after HFBA derivatization? A: This usually indicates incomplete derivatization or the presence of multiple active hydrogen sites (e.g., an analyte with both an amine and a hydroxyl group) derivatizing at different rates. Ensure you are using a sufficient molar excess of HFBA, incubating at the correct temperature (70°C)[4], and consider adding a catalyst like pyridine to drive the reaction to completion.

Q: How does HFBA compare to other fluorinated anhydrides like PFPA or TFAA regarding noise? A: The reactivity of perfluorinated anhydrides generally increases in the order of HFBA < PFPA < TFAA[1]. Because HFBA is slightly less reactive, it may require harsher conditions (higher heat/longer time) to achieve complete derivatization, which can inadvertently increase background noise if the matrix degrades. However, HFBA provides superior mass shifts and excellent electron-capture detectability.

References

-

HFBA derivatization and GC column Source: Chromatography Forum URL:[Link]

-

Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Using HFBA with CSH columns Source: Chromatography Forum URL:[Link]

-

Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples Source: MDPI URL:[Link]

-

Derivatization Methods in GC and GC/MS Source: IntechOpen URL:[Link]

-

Detection of DNA Adducts by Electron Capture Mass Spectrometry Source: CDC Stacks URL:[Link]

Sources

- 1. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]

- 2. HFBA derivatization and GC column - Chromatography Forum [chromforum.org]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Using HFBA with CSH columns - Chromatography Forum [chromforum.org]

- 6. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]

Technical Support Center: Optimizing Reaction Time and Temperature for Heptafluorobutyranilide Formation

Welcome to the Technical Support Center for the synthesis of heptafluorobutyranilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this N-acylation reaction. The following information is structured to offer practical, field-proven insights to optimize your experimental outcomes.

I. Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis of heptafluorobutyranilide, offering a systematic approach to identify root causes and implement effective solutions.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired heptafluorobutyranilide. What are the common causes, and how can I improve the yield?

Answer: Low yields in the formation of heptafluorobutyranilide can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A methodical investigation is key to pinpointing the issue.

Potential Causes and Solutions:

-

Poor Nucleophilicity of Aniline: The lone pair of electrons on the nitrogen atom of aniline initiates the nucleophilic attack on the acylating agent. If the aniline derivative has strong electron-withdrawing groups, its nucleophilicity will be diminished, slowing down or preventing the reaction.

-

Insufficiently Reactive Acylating Agent: The reactivity of the acylating agent is crucial. Heptafluorobutyric anhydride or heptafluorobutyryl chloride are commonly used.

-

Solution: Acyl chlorides are generally more reactive than anhydrides.[1] If you are using an anhydride and observing low reactivity, switching to the corresponding acyl chloride could improve your yield.

-

-

Presence of Moisture: Acylating agents, particularly acyl halides, are highly susceptible to hydrolysis. Any moisture in the reaction setup will consume the acylating agent, reducing the yield of the desired product.[1][2]

-

Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.[2]

-

Solution: If the reaction is sluggish at room temperature, a gradual increase in temperature can be beneficial.[2] However, excessive heat can lead to the formation of byproducts.[1][3] It is advisable to perform a temperature screening experiment to identify the optimal range for your specific substrates.[1] For instance, in some related syntheses, yields improved as the temperature was raised from 70°C to 90°C, but dropped significantly at 120°C due to increased byproduct formation.[3]

-

-

Incorrect Stoichiometry: The molar ratio of aniline to the acylating agent is a key parameter.

Issue 2: Formation of Side Products

Question: I am observing significant amounts of impurities alongside my desired product. What are the likely side reactions, and how can I minimize them?

Answer: The formation of side products is a common issue in acylation reactions. Understanding the potential side reactions is the first step toward mitigating them.

Potential Side Reactions and Solutions:

-

Di-acylation: If both hydrogen atoms on the nitrogen of a primary aniline are substituted, a di-acylated product can form.

-

Ring Acylation (Friedel-Crafts Acylation): Under certain conditions, particularly with the use of a Lewis acid catalyst, the acyl group can be introduced onto the benzene ring of the aniline instead of the nitrogen atom.[4]

-

Polymerization: Anilines can be susceptible to polymerization under acidic conditions.[5]

-

Solution: Maintain a controlled pH and avoid overly acidic conditions. If a catalyst is necessary, consider milder options. Performing the reaction at lower temperatures can also help to control the reaction rate and minimize polymerization.[5]

-

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of heptafluorobutyranilide synthesis.

Q1: What is the optimal temperature range for heptafluorobutyranilide formation?

A1: The optimal temperature is highly dependent on the specific substrates and reagents used. For many standard N-acylation procedures, room temperature is sufficient.[2] However, if the reaction is slow, gentle heating can be beneficial.[2] It is crucial to monitor the reaction for the formation of byproducts at elevated temperatures.[1][3] A good starting point is to run the reaction at room temperature and gradually increase the temperature in increments (e.g., to 40°C, 60°C) while monitoring the progress by TLC or LC-MS.

Q2: How does the choice of solvent affect the reaction?

A2: The solvent plays a critical role by solubilizing the reactants and influencing the reaction rate.[1] Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are often good choices as they dissolve both the aniline and the acylating agent without participating in the reaction.[1] It is imperative to use anhydrous solvents to prevent hydrolysis of the acylating agent.[1][2]

Q3: Is a catalyst necessary for this reaction?

A3: While the reaction can proceed without a catalyst, especially with a reactive acylating agent, a catalyst can significantly increase the reaction rate.[1] For less reactive anilines, a catalyst like 4-dimethylaminopyridine (DMAP) is often used to enhance the nucleophilicity of the nitrogen atom.[1]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the consumption of the starting materials and the formation of the product.[2] Staining with an appropriate indicator (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the formation of the desired product and any byproducts.[2]

III. Optimized Reaction Parameters

The following table summarizes typical reaction conditions that can be used as a starting point for optimizing the synthesis of heptafluorobutyranilide.

| Parameter | Recommended Condition | Rationale |

| Aniline to Acylating Agent Ratio | 1 : 1.05-1.2 | A slight excess of the acylating agent helps drive the reaction to completion.[1] |

| Solvent | Anhydrous Dichloromethane (DCM) or Acetonitrile | Aprotic solvents that solubilize reactants well and do not interfere with the reaction.[1] |

| Temperature | Room Temperature to 90°C | Start at room temperature and gently heat if necessary, monitoring for byproduct formation.[2][3] |

| Catalyst (Optional) | 4-Dimethylaminopyridine (DMAP) (catalytic amount) | Increases the rate of reaction, especially for less reactive anilines.[1] |

| Base (Optional) | Pyridine or Triethylamine (1.1 equivalents) | Acts as a scavenger for the acid generated and can enhance aniline's nucleophilicity.[1] |

| Reaction Time | 1 - 15 hours | Monitor by TLC or LC-MS to determine completion.[2][3] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from entering the reaction and hydrolyzing the acylating agent.[1][2] |

IV. Experimental Protocol: Synthesis of Heptafluorobutyranilide

This protocol provides a detailed, step-by-step methodology for the synthesis of heptafluorobutyranilide.

Materials:

-

Aniline

-

Heptafluorobutyric anhydride or Heptafluorobutyryl chloride

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (optional, as a base)

-

4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Syringes and needles

Procedure:

-

Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere.

-

Reactant Setup: To a round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 equivalent) and dissolve it in anhydrous DCM.

-

Addition of Base/Catalyst (Optional): If using, add pyridine (1.1 equivalents) or a catalytic amount of DMAP to the aniline solution and stir for 5-10 minutes.

-

Addition of Acylating Agent: Slowly add heptafluorobutyric anhydride or heptafluorobutyryl chloride (1.1 equivalents) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting aniline is consumed.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: The crude heptafluorobutyranilide can be purified by recrystallization or column chromatography on silica gel.

Experimental Workflow Diagram

Caption: Workflow for Heptafluorobutyranilide Synthesis.

V. References

-

A novel and efficient synthesis of insulating gas- heptafluoroisobutyronitrile from hexafluoropropylene. PMC.

-

Troubleshooting acylation reactions for urea derivatives. Benchchem.

-

Technical Support Center: Optimizing N-Acylation Reactions. Benchchem.

-

Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity. Benchchem.

-

Method of friedel-crafts acylation of anilides. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel and efficient synthesis of insulating gas- heptafluoroisobutyronitrile from hexafluoropropylene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Heptafluorobutyranilide Chromatography: Technical Support & Troubleshooting Center

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges—namely peak tailing and co-elution—encountered when analyzing heptafluorobutyranilide derivatives.

Heptafluorobutyranilide is typically formed by the acylation of anilines (such as 2,4-dimethylaniline, a primary metabolite of the acaricide amitraz) with heptafluorobutyric anhydride (HFBA)[1]. While this derivatization2[2], analysts frequently struggle with distorted peak shapes and matrix interferences. This guide synthesizes field-proven methodologies and the mechanistic causality behind them to help you achieve baseline separation and highly symmetrical peaks.

Diagnostic Workflow

Diagnostic workflow for resolving peak tailing and co-elution in heptafluorobutyranilide analysis.

Frequently Asked Questions (FAQs)

Q1: Why do my heptafluorobutyranilide peaks exhibit severe tailing even after extended derivatization times? Expert Insight & Causality: Peak tailing in HFBA-derivatized samples is rarely a detector issue; it is almost always a surface chemistry problem. Tailing stems from 3 caused by hydrogen bonding between the analyte and active sites in the GC system[3]. When HFBA reacts with an amine, it produces heptafluorobutyric acid as a highly corrosive byproduct. If this acid is not scavenged during the reaction or neutralized before injection, it strips the deactivation layer from your GC inlet liner and degrades the siloxane stationary phase of the column. This exposes active silanol (-SiOH) groups. Any trace underivatized amines or polar functional groups will reversibly adsorb to these silanols, causing a4[4]. Resolution: You must implement a post-reaction neutralization step. Using a base catalyst like triethylamine during the reaction, followed by an5, completely neutralizes the acid byproduct and protects your column[5].

Q2: I am observing co-elution between my target heptafluorobutyranilide and matrix components. How can I achieve baseline separation? Expert Insight & Causality: Co-elution occurs when the stationary phase cannot differentiate the dispersive forces of your analyte from those of the background matrix. HFBA derivatives are highly volatile, meaning they elute at lower temperatures where many non-polar matrix lipids also elute. If you are using a standard 5% phenyl column (e.g., DB-5), the separation relies mostly on boiling point. Resolution: First, shift to a stationary phase with orthogonal selectivity. A mid-polarity column (e.g., 14% cyanopropyl-phenyl, DB-1701) introduces dipole-dipole interactions that can pull the fluorinated derivative away from hydrocarbon matrix interferences. Second, enhance your pre-column cleanup. For aniline derivatives, utilizing an1 prior to derivatization effectively isolates the amine, stripping away neutral and acidic matrix components that cause co-elution[1].

Q3: How does injection port maintenance specifically affect fluorinated derivatives? Expert Insight & Causality: Fluorinated amides are highly sensitive to physical active sites in the injection port. Accumulation of non-volatile matrix residues (e.g., from soil or honey extracts) in the glass liner creates a high-surface-area active zone. When the heptafluorobutyranilide vaporizes, it temporarily adsorbs to these residues, leading to global tailing across all peaks[4]. Resolution: Perform routine maintenance: replace the deactivated glass liner, change the gold seal, and trim 15–30 cm from the front of the capillary column to restore an inert flow path[4].

Quantitative Data: Troubleshooting Metrics

To quantify the impact of our troubleshooting interventions, refer to the table below. These metrics demonstrate the expected shifts in Tailing Factor (Tf) and Resolution (Rs) when transitioning from sub-optimal to optimized conditions.

| Troubleshooting Parameter | Sub-optimal Condition | Optimized Condition | Tailing Factor (Tf) Shift | Resolution (Rs) Shift | Mechanistic Impact |

| Byproduct Management | No post-reaction wash | 5% Aqueous Ammonia Wash | 2.5 → 1.1 | N/A | Neutralizes heptafluorobutyric acid, preventing column phase degradation. |

| Stationary Phase | 5% Phenyl (DB-5) | 14% Cyanopropyl (DB-1701) | N/A | 0.8 → 2.1 | Orthogonal selectivity resolves matrix co-elution via dipole interactions. |

| Inlet Inertness | Degraded Glass Liner | New Deactivated Liner | 1.8 → 1.0 | N/A | Eliminates active silanol sites, preventing reversible adsorption. |

| Sample Cleanup | Direct Extraction | Acid/Base Partitioning | 1.3 → 1.0 | 1.1 → 2.5 | Removes neutral/acidic lipids, eliminating baseline disturbances. |

Experimental Protocol: Self-Validating HFBA Derivatization of Anilines

This protocol is engineered to prevent the chemical causes of peak tailing and co-elution. It utilizes a catalyzed acylation followed by a critical neutralization step[5].

Step 1: Base Hydrolysis & Extraction

-

Hydrolyze the sample (e.g., amitraz to 2,4-dimethylaniline) using 0.5 M NaOH at 95°C for 1 hour.

-

Extract the free amine into 2.0 mL of isooctane via vigorous vortexing for 2 minutes.

Step 2: Catalyzed Acylation

-

Transfer 0.5 mL of the isooctane extract to a dry 5 mL reaction vial.

-

Add 0.1 mL of 0.05 M triethylamine in isooctane. (Causality: Triethylamine acts as an acid receptor, driving the reaction forward and preventing localized acidic degradation of the analyte).

-

Add 10 μL of Heptafluorobutyric Anhydride (HFBA).

-

Cap tightly and incubate at 50°C for 15 minutes.

Step 3: Acid Neutralization (Critical for Peak Symmetry)

-

Cool the vial to room temperature.

-

Add 1.0 mL of a 5% aqueous ammonia solution to the vial.

-

Vortex vigorously for 1 minute. (Causality: This step quenches unreacted HFBA and neutralizes the heptafluorobutyric acid byproduct, preventing column phase bleed and the formation of active silanol sites).

Step 4: Phase Separation & Analysis

-

Centrifuge at 3000 rpm for 5 minutes to achieve sharp phase separation.

-

Transfer the upper organic layer (containing the heptafluorobutyranilide) to a GC autosampler vial.

Self-Validation Checkpoint: Before running precious samples, establish trustworthiness by injecting a reagent blank (isooctane + HFBA + ammonia wash). A flat baseline confirms the complete removal of acidic byproducts and the absence of system contamination. Next, inject a derivatized standard; a Tailing Factor (Tf) between 0.9 and 1.2 validates the inertness of your GC inlet and column.

References

-

Derivatization Methods in GC and GC/MS - intechopen.com. 3

-

Derivatization Reagents - For Selective Response and Detection in Complex Matrices - greyhoundchrom.com. 2

-

Derivatization Reactions and Reagents for Gas Chromatography Analysis - scispace.com. 5

-

Total residue analysis of amitraz - acs.org. 1

-

Technical Support Center: Troubleshooting Peak Tailing in GC-MS - benchchem.com. 4

Sources

heptafluorobutyranilide vs trifluoroacetanilide for GC-ECD analysis

Heptafluorobutyranilide vs. Trifluoroacetanilide for GC-ECD Analysis: A Comprehensive Comparison Guide

As a Senior Application Scientist, one of the most frequent challenges I encounter in trace-level chromatographic analysis is the poor behavior of primary amines and anilines. Due to their high polarity and tendency to hydrogen-bond with active silanol sites on gas chromatography (GC) columns, underivatized anilines suffer from severe peak tailing, poor resolution, and thermal degradation[1].

To overcome this, chemical derivatization via acylation is the gold standard. By reacting anilines with fluorinated anhydrides—specifically Heptafluorobutyric Anhydride (HFBA) or Trifluoroacetic Anhydride (TFAA) —we convert the polar amine into a stable, volatile amide (anilide). Crucially, the introduction of highly electronegative fluorine atoms transforms these molecules into ideal candidates for the Electron Capture Detector (ECD), which selectively and sensitively detects electron-absorbing species[1].

This guide objectively compares the performance of heptafluorobutyranilide and trifluoroacetanilide derivatives, providing the mechanistic causality and self-validating protocols necessary to optimize your GC-ECD workflows.

Mechanistic Principles: The Chemistry of Acylation

The derivatization relies on a nucleophilic acyl substitution. The primary amine (aniline) attacks the carbonyl carbon of the anhydride, cleaving the molecule to form a fluorinated anilide and an acidic byproduct.

-

TFAA Reaction: Yields trifluoroacetanilide, incorporating a trifluoroacetyl (TFA) group with 3 fluorine atoms .

-

HFBA Reaction: Yields heptafluorobutyranilide, incorporating a heptafluorobutyryl (HFB) group with 7 fluorine atoms .

Chemical derivatization pathways of aniline using HFBA and TFAA for GC-ECD analysis.

Performance Comparison & Experimental Data

The choice between HFBA and TFAA dictates the sensitivity, chromatographic resolution, and retention behavior of your assay.

Sensitivity (ECD Response): The fundamental principle of ECD relies on the capture of thermal electrons by electronegative atoms. The detector's response correlates strongly with the number of fluorine atoms present. Because heptafluorobutyranilide possesses seven fluorines compared to trifluoroacetanilide's three, HFBA derivatives exhibit significantly higher ECD sensitivity—often yielding peak areas an order of magnitude greater than TFAA derivatives for the same injected mass[2].